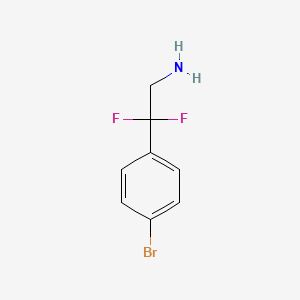![molecular formula C12H8N2O2S2 B2641531 2-Anilinothieno[2,3-d][1,3]thiazole-5-carboxylic acid CAS No. 878465-71-5](/img/structure/B2641531.png)
2-Anilinothieno[2,3-d][1,3]thiazole-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Anilinothieno[2,3-d][1,3]thiazole-5-carboxylic acid is a chemical compound with the molecular formula C12H8N2O2S2. It has an average mass of 276.334 Da and a monoisotopic mass of 276.002716 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a thieno[2,3-d][1,3]thiazole core, which is a bicyclic system containing a five-membered thiazole ring fused to a five-membered thiophene ring. The molecule also contains a carboxylic acid group at the 5-position of the thiazole ring and an aniline group at the 2-position of the thiophene ring .Applications De Recherche Scientifique
Chiral Complex Synthesis
Chiral 3-(2′-imidazolinyl)anilines, which share structural motifs with 2-Anilinothieno[2,3-d][1,3]thiazole-5-carboxylic acid, have been synthesized and used to create unsymmetrical chiral PCN pincer Pd(II) and Ni(II) complexes through aryl C–H bond activation. These complexes are characterized by their potential in asymmetric synthesis and catalysis, showcasing the versatility of similar structures in organometallic chemistry (Yang et al., 2011).
Anticancer Activity
Thiophene derivatives, closely related to this compound, have demonstrated promising anticancer activities. The synthesis of 4-acetyl-5-anilino-N-arylthiophene-2-carboxamide derivatives and their in vitro cytotoxicity against several cancer cell lines highlight the potential of these structures in developing new anticancer agents (Atta & Abdel‐Latif, 2021).
Solar Energy Conversion
The development of low-energy-gap organic dyes incorporating polycyclic aromatic hydrocarbons, similar to the core structure of this compound, for efficient sunlight to electricity conversion demonstrates the application of these compounds in renewable energy technologies. Such dyes have achieved high power conversion efficiencies, illustrating the compound's relevance in photovoltaic cells (Yao et al., 2015).
Mécanisme D'action
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors .
Mode of Action
Similar compounds have been shown to interact with dna and topoisomerase ii, resulting in dna double-strand breaks .
Biochemical Pathways
Similar compounds have been shown to affect a wide range of biochemical pathways, leading to various downstream effects .
Result of Action
Similar compounds have been shown to result in dna double-strand breaks, a g2 stop, and ultimately, cell death .
Action Environment
Similar compounds are typically stored at room temperature .
Propriétés
IUPAC Name |
2-anilinothieno[2,3-d][1,3]thiazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O2S2/c15-11(16)9-6-8-10(17-9)14-12(18-8)13-7-4-2-1-3-5-7/h1-6H,(H,13,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JELLTOYBWRCVJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC3=C(S2)C=C(S3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[4-[(4-Methoxyphenyl)methylideneamino]phenyl] 2,2-dimethylpropanoate](/img/structure/B2641448.png)
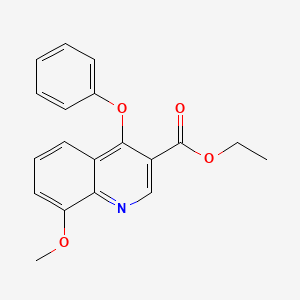

![N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-6-sulfonamide](/img/structure/B2641451.png)

![(7-{[(3-Fluorophenyl)methyl]sulfanyl}-14-methyl-5-(3-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2641456.png)
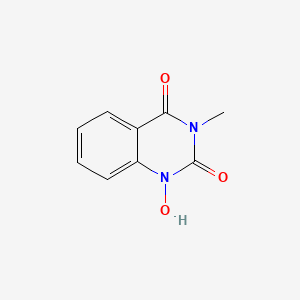
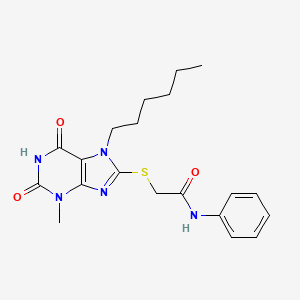
![(4-(tert-butyl)phenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2641459.png)
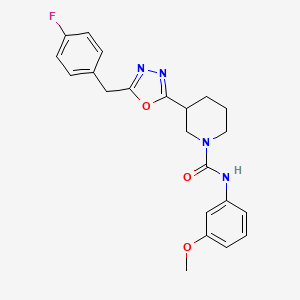
![1-(4-tert-butylbenzoyl)-4-{[4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}piperazine](/img/structure/B2641464.png)
![(E)-N'-(5-bromo-2-oxoindolin-3-ylidene)-4-(3,7-dihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanehydrazide](/img/structure/B2641469.png)
![1-(4-Fluorobenzyl)-3-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea](/img/structure/B2641470.png)
